2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one 2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.: 1115948-67-8
VCID: VC6760212
InChI: InChI=1S/C22H15ClN4O2S2/c1-27-21(28)19-16(11-17(31-19)13-6-3-2-4-7-13)24-22(27)30-12-18-25-20(26-29-18)14-8-5-9-15(23)10-14/h2-11H,12H2,1H3
SMILES: CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl
Molecular Formula: C22H15ClN4O2S2
Molecular Weight: 466.96

2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

CAS No.: 1115948-67-8

Cat. No.: VC6760212

Molecular Formula: C22H15ClN4O2S2

Molecular Weight: 466.96

* For research use only. Not for human or veterinary use.

2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one - 1115948-67-8

Specification

CAS No. 1115948-67-8
Molecular Formula C22H15ClN4O2S2
Molecular Weight 466.96
IUPAC Name 2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-methyl-6-phenylthieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C22H15ClN4O2S2/c1-27-21(28)19-16(11-17(31-19)13-6-3-2-4-7-13)24-22(27)30-12-18-25-20(26-29-18)14-8-5-9-15(23)10-14/h2-11H,12H2,1H3
Standard InChI Key ZXPYTXLUPDPMFS-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=NC(=NO4)C5=CC(=CC=C5)Cl

Introduction

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. General steps include:

  • Formation of the thieno[3,2-d]pyrimidinone core:

    • Cyclization reactions involving thiophene derivatives and formamide under high-temperature conditions have been reported as efficient methods .

  • Introduction of the oxadiazole ring:

    • The 1,2,4-oxadiazole moiety is synthesized via cyclization of hydrazides with nitriles or amidoximes.

  • Final coupling reactions:

    • The sulfanyl bridge is introduced by reacting a thiol derivative with a halogenated intermediate (e.g., chloromethyl oxadiazole) under basic conditions.

The reaction yields are typically high (60–90%), depending on the reaction conditions and substituents .

Antimicrobial Activity

Compounds within the thieno[3,2-d]pyrimidinone family have demonstrated significant antimicrobial properties:

  • Inhibition of Mycobacterium tuberculosis strains (including multi-drug-resistant variants) has been reported for structurally related compounds .

  • The presence of the oxadiazole ring enhances antimicrobial potency by facilitating interactions with bacterial enzymes.

Anticancer Potential

Thienopyrimidines are known inhibitors of kinases involved in cancer cell proliferation:

  • The compound's structural elements suggest potential as a kinase inhibitor targeting pathways such as ROCK or PI3K .

Applications in Medicinal Chemistry

This compound holds promise in several therapeutic areas:

  • Antimicrobial Agents:

    • Effective against resistant bacterial strains such as Mycobacterium tuberculosis .

  • Kinase Inhibitors:

    • Potential lead for ROCK inhibitors targeting cancer metastasis .

  • Anti-inflammatory Drugs:

    • Possible development as a selective 5-LOX inhibitor .

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